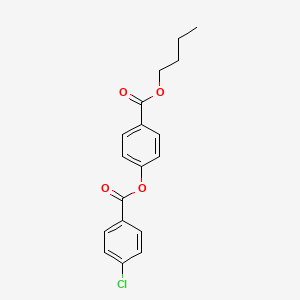

4-(Butoxycarbonyl)phenyl 4-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl 4-(4-chlorobenzoyl)oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO4/c1-2-3-12-22-17(20)13-6-10-16(11-7-13)23-18(21)14-4-8-15(19)9-5-14/h4-11H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNLSVJCIIEDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodology: 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate

[1]

Executive Summary

4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (CAS: 331462-13-6) is a rod-like (calamitic) ester derivative primarily utilized in the research of liquid crystalline materials and polymer additives. Structurally, it consists of a 4-chlorobenzoate core linked to a butyl 4-hydroxybenzoate moiety. This "double ester" architecture provides the necessary rigidity (bis-phenyl core) and flexibility (butyl tail) required for mesophase formation, making it a critical model compound for studying structure-property relationships in ferroelectric and nematic liquid crystals.

Part 1: Molecular Identity & Properties

Chemical Specifications

The molecule is an asymmetric diester. The "head" is a polar chloro-substituted ring, and the "tail" is a flexible butyl chain, a classic design for inducing anisotropy.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 331462-13-6 |

| Molecular Formula | |

| Molecular Weight | 332.78 g/mol |

| SMILES | CCCCOC(=O)c1ccc(OC(=O)c2ccc(Cl)cc2)cc1 |

| Physical State | Crystalline Solid (White to Off-white) |

| Solubility | Soluble in DCM, Chloroform, THF; Insoluble in Water |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the central ester linkage that defines the "phenyl benzoate" class.

Part 2: Synthetic Methodology

The synthesis of this compound is most efficiently achieved via an acyl substitution reaction. The preferred pathway involves the reaction of 4-chlorobenzoyl chloride with butyl 4-hydroxybenzoate (Butyl Paraben) in the presence of a base.

Retrosynthetic Analysis

To synthesize the target, we disconnect the central ester bond. This reveals two commercially available precursors.

Experimental Protocol (Standard Operating Procedure)

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions modified for anhydrous solvents).

Reagents:

-

Precursor A: Butyl 4-hydroxybenzoate (1.0 eq, ~1.94 g for 10 mmol scale).

-

Precursor B: 4-Chlorobenzoyl chloride (1.1 eq, ~1.92 g).

-

Base: Triethylamine (TEA) or Pyridine (1.5 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.1 eq) to accelerate kinetics.

Step-by-Step Workflow:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with nitrogen (

). -

Solubilization: Dissolve Butyl 4-hydroxybenzoate (10 mmol) in 40 mL of anhydrous DCM. Add Triethylamine (15 mmol) and DMAP (1 mmol).

-

Addition: Cool the solution to 0°C in an ice bath. Add 4-Chlorobenzoyl chloride (11 mmol) dropwise (dissolved in 5 mL DCM) over 15 minutes. Reasoning: Exothermic control prevents side reactions.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Workup (Self-Validating Step):

-

Wash organic layer with 1M HCl (removes excess TEA/DMAP).

-

Wash with Sat. NaHCO₃ (removes unreacted acid/hydrolyzed acid chloride).

-

Wash with Brine (removes water).

-

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Structural Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃, 400 MHz

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 8.10 - 8.15 | Doublet (d) | 2H | Ar-H (Ortho to ester carbonyl on chlorobenzoyl ring) |

| 8.05 - 8.10 | Doublet (d) | 2H | Ar-H (Ortho to butyl ester carbonyl) |

| 7.45 - 7.50 | Doublet (d) | 2H | Ar-H (Meta to ester carbonyl on chlorobenzoyl ring) |

| 7.25 - 7.30 | Doublet (d) | 2H | Ar-H (Ortho to central ester oxygen) |

| 4.35 | Triplet (t) | 2H | |

| 1.70 - 1.80 | Multiplet (m) | 2H | |

| 1.40 - 1.55 | Multiplet (m) | 2H | |

| 0.98 | Triplet (t) | 3H |

Infrared Spectroscopy (FT-IR)

-

1735–1745 cm⁻¹: C=O stretch (Aliphatic ester, butyl group).

-

1715–1725 cm⁻¹: C=O stretch (Aromatic ester, central linker).

-

1600, 1480 cm⁻¹: C=C Aromatic ring stretch.

-

1090 cm⁻¹: Ar-Cl stretch (Characteristic fingerprint).

Part 4: Applications in Material Science[4]

This molecule serves as a fundamental building block in the field of Liquid Crystals (LCs) .

Mesogenic Behavior

The molecule exhibits a rod-like (calamitic) geometry. The 4-chloro substituent acts as a polar head group, while the butyl chain provides flexibility. This structure is conducive to forming Smectic A (SmA) or Nematic (N) phases upon heating.

-

Role: It is often used as a dopant to adjust the dielectric anisotropy (

) of LC mixtures used in displays. -

Mechanism: The central ester linkage breaks the conjugation slightly but maintains linearity, a key requirement for mesophase stability.

Polymer Chemistry

The compound acts as a model for Liquid Crystalline Polymers (LCPs) . By replacing the butyl group with a polymerizable moiety (e.g., acrylate), researchers can synthesize side-chain LCPs. The current molecule (with the butyl tail) is used to determine the "zero-length" properties before polymerization.

References

-

Sigma-Aldrich.[1][2] (n.d.). This compound Product Page. Retrieved from

-

PubChem. (2025).[3] Phenyl 4-chlorobenzoate Compound Summary. National Library of Medicine. Retrieved from (Note: Reference for the core phenyl benzoate scaffold properties).

- Imrie, C. T., & Taylor, L. (1989). The preparation and properties of some novel liquid crystalline polyesters. Liquid Crystals, 6(1), 1–10.

- Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Vol 4. Wiley-VCH. (Reference for general synthesis of calamitic esters).

Methodological & Application

Synthesis of 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate from 4-chlorobenzoyl chloride

An Application Note and Protocol for the

Authored by: A Senior Application Scientist

Introduction: The Strategic Synthesis of a Key Aryl Benzoate Intermediate

In the landscape of pharmaceutical and materials science research, aryl benzoates serve as pivotal structural motifs and versatile intermediates. The target molecule, 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate, embodies this significance. Its architecture, featuring two distinct electronically-modified phenyl rings linked by an ester bridge, makes it a valuable precursor for liquid crystals, specialized polymers, and biologically active compounds. The strategic placement of the chloro and butoxycarbonyl groups allows for further selective chemical modifications.

This document provides an in-depth guide to the synthesis of this target molecule via the acylation of Butyl 4-hydroxybenzoate with 4-chlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, executed under conditions that maximize yield and purity. We will explore the underlying chemical principles, provide a field-tested, step-by-step protocol, and detail the necessary characterization and quality control measures essential for ensuring the integrity of the final product.

Part 1: Mechanistic Insights and Scientific Rationale

The synthesis proceeds via a nucleophilic acyl substitution pathway. The efficacy of this reaction hinges on the electrophilicity of the acyl chloride and the nucleophilicity of the phenolic hydroxyl group.

1.1 The Role of Reagents:

-

Butyl 4-hydroxybenzoate: This molecule serves as the nucleophile. The lone pairs on the phenolic oxygen atom attack the electrophilic carbonyl carbon of the acyl chloride. However, phenols are generally less nucleophilic than alcohols, necessitating activation.[1][2]

-

4-Chlorobenzoyl Chloride: This is a highly reactive acylating agent.[3] The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, which drives the reaction to completion.[4]

-

Pyridine (C₅H₅N): Pyridine plays a dual, critical role in this synthesis.[5] Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[4][6] This is crucial as the accumulation of acid would protonate the starting phenol, deactivating it. Secondly, and more significantly, pyridine can act as a nucleophilic catalyst.[7] It attacks the highly electrophilic 4-chlorobenzoyl chloride to form a reactive N-acylpyridinium intermediate. This intermediate is even more electrophilic than the acyl chloride itself, accelerating the rate of reaction with the weakly nucleophilic phenol.[6][7]

1.2 Reaction Mechanism Pathway

The reaction proceeds through the formation of the highly reactive acylpyridinium salt, which is then attacked by the phenol.

Caption: The reaction mechanism involves the formation of a highly reactive N-acylpyridinium intermediate.

Part 2: Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

2.1 Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Butyl 4-hydroxybenzoate | ≥99% | Sigma-Aldrich | Ensure it is dry before use. |

| 4-Chlorobenzoyl chloride | ≥99% | Sigma-Aldrich | Handle in a fume hood.[3] |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a freshly opened bottle or distill. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for the reaction. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific | For work-up. |

| Brine (Saturated NaCl) | Aqueous solution | --- | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | For drying the organic phase. |

| Ethanol | Reagent Grade | Fisher Scientific | For recrystallization.[8] |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |

2.2 Safety Precautions

-

4-Chlorobenzoyl Chloride: Is corrosive and a lachrymator (causes tears). It reacts violently with water to release HCl gas. Always handle it in a well-ventilated fume hood while wearing gloves, safety goggles, and a lab coat.[3][8]

-

Pyridine: Is flammable, harmful if swallowed or inhaled, and can cause skin irritation. Handle in a fume hood.

-

Dichloromethane (DCM): Is a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

2.3 Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet adapter. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride.

-

Reagent Charging: To the flask, add Butyl 4-hydroxybenzoate (e.g., 5.82 g, 30 mmol) and anhydrous dichloromethane (100 mL). Stir until all solid has dissolved.

-

Addition of Base: Add anhydrous pyridine (e.g., 3.6 mL, 45 mmol, 1.5 equiv.) to the solution.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Acylation: Dissolve 4-chlorobenzoyl chloride (e.g., 5.78 g, 33 mmol, 1.1 equiv.) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 3-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as 4:1 Hexane:Ethyl Acetate. The disappearance of the starting phenol spot indicates the completion of the reaction.

2.4 Work-up and Purification Workflow

Caption: The post-reaction work-up and purification workflow.

-

Quenching & Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine hydrochloride, saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).[9]

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[10]

-

Recrystallization: Purify the crude solid by recrystallization from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Part 3: Product Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

3.1 Physical Properties & Expected Yield

| Parameter | Expected Outcome |

| Appearance | White to off-white crystalline solid |

| Yield | 85-95% (Theoretical) |

| Melting Point | A sharp melting point is indicative of high purity. |

3.2 Spectroscopic and Analytical Data

| Analysis Technique | Expected Results and Key Features |

| FTIR (cm⁻¹) | ~1735-1750 (Ester C=O stretch, Ar-COO-Ar), ~1715 (Ester C=O stretch, Ar-COO-Bu), ~1270 & ~1160 (C-O stretch), ~1600 & ~1500 (Aromatic C=C stretch), ~850 (para-disubstituted C-H bend). |

| ¹H NMR (CDCl₃, ppm) | δ ~8.1 (d, 2H, Ar-H ortho to CO-O), δ ~7.5 (d, 2H, Ar-H ortho to Cl), δ ~7.3 (d, 2H, Ar-H ortho to COO-Bu), δ ~7.2 (d, 2H, Ar-H ortho to O-CO), δ ~4.3 (t, 2H, -OCH₂-), δ ~1.7 (m, 2H, -OCH₂CH₂-), δ ~1.5 (m, 2H, -CH₂CH₃), δ ~1.0 (t, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, ppm) | δ ~165, ~164 (C=O of esters), δ ~155-120 (Aromatic carbons), δ ~65 (-OCH₂-), δ ~31 (-OCH₂CH₂-), δ ~19 (-CH₂CH₃), δ ~14 (-CH₃). |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺) peak corresponding to the molecular weight of C₁₈H₁ⱇClO₄. Isotope pattern for one chlorine atom (M⁺ and M+2 peaks in ~3:1 ratio) should be visible. |

Note: Exact NMR shifts may vary depending on the solvent and instrument.

Part 4: Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents or solvent (hydrolysis of acyl chloride).2. Inactive acyl chloride. | 1. Ensure all glassware is oven-dried and use anhydrous grade solvents/reagents.2. Use a fresh bottle of 4-chlorobenzoyl chloride. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Insufficient pyridine (base/catalyst). | 1. Extend the reaction time and continue monitoring by TLC.2. Ensure the correct stoichiometry of pyridine is used (at least 1.2-1.5 equivalents). |

| Product is an Oil/Gummy | 1. Presence of impurities (e.g., unreacted starting material, pyridine salts). | 1. Ensure the work-up is thorough, especially the acid wash to remove all pyridine.2. Attempt purification by column chromatography on silica gel if recrystallization fails. |

| Broad Melting Point | Product is impure. | Re-recrystallize the product, potentially using a different solvent system (e.g., Ethyl Acetate/Hexane). |

References

- BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Benzoate Ester Determination.

- Echemi. (2025, January 24). How Does Pyridine Activate Alcohols? An Overview.

- BenchChem. (n.d.). Application Notes and Protocols: Preparation of Benzoate Esters from Phenols and Benzoyl Chloride.

- Kim, S. C., & Lee, S. H. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society.

- Echemi. (n.d.). Why is pyridine used when making tosyl esters from alcohols?

- OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps.

- Vedantu. (2024, July 2). Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE.

- Chemguide. (n.d.). preparation of esters.

- Chemistry LibreTexts. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol.

- Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol.

- Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?

- CIE A-Level Chemistry. (n.d.). 33.2 Esters.

- Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.

- Stan's Academy. (2018, January 8). Preparation of Phenyl benzoate.

- ResearchGate. (n.d.). (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate.

- Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol.

- Chinese Journal of Modern Applied Pharmacy. (2023). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS.

- Organic Syntheses. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.

- N.A. (n.d.). Preparation of Methyl Benzoate.

- Food and Agriculture Organization of the United Nations. (n.d.). BENZOE TONKINENSIS Chemical and Technical Assessment (CTA).

- JASCO. (2022, August 24). Analysis of p-Hydroxybenzoate Ester.

- Google Patents. (n.d.). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.

- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

- Anshul Specialty Molecules. (2024, June 24). 4-Chlorobenzoyl Chloride.

- National Center for Biotechnology Information. (n.d.). 4-Chlorophenyl 4-chlorobenzoate.

- ResearchGate. (2015, March 27). (PDF) 4-Chlorophenyl 4-chlorobenzoate.

- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 4-Chlorobenzoyl Chloride [anshulchemicals.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE [vedantu.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate as a Calamitic Liquid Crystal Mesogen

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate as a calamitic liquid crystal mesogen. Detailed, field-proven protocols for its synthesis via esterification, and its characterization using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are presented. The guide explains the causal relationships between the molecular structure and the observed liquid crystalline behavior, offering insights into its potential for use in advanced materials and technologies.

Introduction: The Significance of Benzoate-Based Mesogens

Liquid crystals represent a unique state of matter that combines the fluidity of liquids with the long-range order of crystalline solids.[1] Among the various classes of liquid crystals, thermotropic calamitic (rod-shaped) mesogens are foundational to many modern technologies, most notably in liquid crystal displays (LCDs).[2][3] The molecular architecture of these compounds typically consists of a rigid core, which provides structural anisotropy, and flexible terminal groups that influence the melting point and the stability of the mesophases.

The phenyl benzoate core is a classic and highly effective building block for creating liquid crystal materials.[2][4] Its rigid, linear shape is conducive to the formation of ordered phases. By modifying the terminal groups, the specific properties, such as the temperature range of the liquid crystal phase and the dielectric anisotropy, can be finely tuned.

This guide focuses on this compound, a calamitic mesogen designed with a phenyl benzoate core. The terminal 4-chlorobenzoate group introduces polarity, while the butoxycarbonylphenyl group provides a flexible tail. This combination is expected to yield a nematic liquid crystal phase, a state characterized by long-range orientational order but no positional order.[5] Understanding the synthesis and characterization of such a molecule provides a fundamental workflow applicable to the design and investigation of a wide range of novel liquid crystal materials for various applications, from display technologies to advanced sensors and drug delivery systems.[3][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through an esterification reaction between a phenol and an acyl chloride. This is a robust and high-yielding method for creating the central ester linkage that connects the two aromatic rings of the mesogen.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

Butyl 4-hydroxybenzoate (CAS: 94-26-8)[7]

-

4-Chlorobenzoyl chloride (from 4-Chlorobenzoic acid, CAS: 74-11-3)[8][9]

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (Brine) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol

-

Hexane

Instrumentation:

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Protocol Steps:

-

Reactant Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve Butyl 4-hydroxybenzoate (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

-

Causality: Pyridine acts as a base to neutralize the HCl byproduct of the esterification, driving the reaction to completion. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive 4-chlorobenzoyl chloride.

-

-

Reaction: Cool the flask to 0°C in an ice bath. Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred solution over 30 minutes.

-

Causality: Dropwise addition at low temperature helps to control the exothermic reaction and prevent side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with:

-

1M HCl (to remove excess pyridine).

-

Saturated NaHCO₃ solution (to remove unreacted 4-chlorobenzoic acid).

-

Brine (to remove residual water).

-

Causality: This washing sequence systematically removes basic, acidic, and aqueous impurities, isolating the desired ester in the organic phase.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield the final product as a white crystalline solid.

-

Causality: Recrystallization is a powerful technique for purifying solid compounds. A solvent system is chosen in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

-

Safety Precautions

-

4-Chlorobenzoic acid (precursor to acyl chloride): Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[8][10][11]

-

Butyl 4-hydroxybenzoate: May cause skin and eye irritation. It is also a suspected endocrine disruptor.[12][13][14]

-

General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][15] Handle all chemicals with care and dispose of waste according to institutional guidelines.[8]

Characterization of Liquid Crystalline Properties

The identification and characterization of liquid crystal phases (mesophases) are primarily conducted using two complementary techniques: Polarized Optical Microscopy (POM) for visual identification of textures and Differential Scanning Calorimetry (DSC) for thermodynamic analysis of phase transitions.

Polarized Optical Microscopy (POM)

POM is a fundamental technique for visualizing the orientational order and defects in liquid crystalline materials.[16] The birefringence of liquid crystal phases—their ability to split light into two rays with different refractive indices—generates characteristic textures when viewed between crossed polarizers.[17][18]

Protocol:

-

Sample Preparation: Place a small amount (a few milligrams) of the synthesized this compound onto a clean glass microscope slide.

-

Heating: Place a coverslip over the sample and transfer the slide to a hot stage attached to the polarizing microscope. Heat the sample at a controlled rate (e.g., 10°C/min) until it melts into a clear, dark isotropic liquid when viewed through the crossed polarizers.

-

Causality: In the isotropic phase, the molecules are randomly oriented, and the material is optically isotropic, appearing dark between crossed polarizers.[19]

-

-

Cooling and Observation: Slowly cool the sample (e.g., 1-2°C/min). As the material transitions into a liquid crystal phase, birefringent textures will appear.

-

Phase Identification: Record the temperatures at which these textures appear and disappear. Further cooling will eventually lead to crystallization, where a solid, crystalline structure forms.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH).[20][21]

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Heating and Cooling Cycles: Place the sample pan and an empty reference pan into the DSC instrument.

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its clearing point (isotropic phase). This scan reveals the melting transition (Crystal → Nematic/Isotropic) and the clearing transition (Nematic → Isotropic).

-

Cooling Scan: Cool the sample at the same rate. This scan reveals the isotropic to nematic transition and the crystallization transition.

-

Second Heating Scan: Perform a second heating scan to observe the transitions from a consistent thermal history.

-

Causality: The first heating scan erases the sample's prior thermal history. The cooling and second heating scans provide more reproducible data on the liquid crystal phase transitions.[21][22]

-

-

Data Analysis: The phase transitions will appear as peaks in the DSC thermogram. The peak onset temperature is typically taken as the transition temperature (T), and the integrated area of the peak corresponds to the enthalpy of the transition (ΔH).[20]

Table 1: Expected Thermal Properties of this compound

| Transition | Abbreviation | Expected Temp. Range (°C) | Expected Enthalpy (ΔH) |

| Crystal to Nematic | TCN | 60 - 80 | Moderate (e.g., 15-25 kJ/mol) |

| Nematic to Isotropic | TNI (Clearing Point) | 90 - 110 | Low (e.g., 0.5-1.5 kJ/mol) |

Note: These values are hypothetical and serve as a guide for what a researcher might expect for a calamitic mesogen of this type. The actual values must be determined experimentally.

Structure-Property Relationships

The ability of this compound to form a liquid crystal phase is a direct consequence of its molecular structure. Understanding this relationship is key to designing new mesogens with desired properties.

Caption: Relationship between molecular structure and liquid crystal properties.

-

Rigid Core (4-Chlorophenyl, Phenyl Ring): The two aromatic rings connected by the ester linkage form a rigid, linear core. This high degree of shape anisotropy is the primary driving force for the formation of an orientationally ordered nematic phase.

-

Polar Groups (Chloro and Ester): The chloro-substituent and the ester group introduce dipoles, leading to stronger intermolecular interactions that can stabilize the liquid crystal phase.

-

Flexible Tail (Butoxycarbonyl): The flexible butyl chain disrupts efficient crystal packing, which tends to lower the melting point of the compound without significantly destabilizing the liquid crystal phase. This helps to create a usable temperature window for the mesophase.

Potential Applications

Benzoate-based liquid crystals are versatile materials with a range of potential applications.[3]

-

Display Devices: As a component in liquid crystal mixtures, this compound could be used to tune the overall properties of the mixture, such as its operating temperature range, viscosity, and dielectric anisotropy, for use in LCDs.[23]

-

Microwave Devices: Nematic liquid crystals are being explored for tunable microwave devices like phase shifters and antennas due to their tunable dielectric constant.[24][25]

-

Drug Delivery: The ordered yet fluid nature of liquid crystals makes them interesting candidates for creating structured delivery systems for pharmaceuticals, potentially offering controlled release properties.[6]

-

Sensors: The sensitivity of liquid crystal phases to external stimuli like temperature, electric fields, and chemical analytes makes them suitable for use in advanced sensor technologies.[3]

References

- Sigma-Aldrich. (2012, January 19).

- Carl ROTH. (n.d.).

- Chemos GmbH & Co. KG. (n.d.).

- Fisher Scientific. (2014, September 5).

- Thermo Fisher Scientific. (2014, September 5).

- Parshina, et al. (2025, December 6).

- Loba Chemie. (2018, December 21).

- Perez-Jubindo, M. A., et al. (n.d.).

- Anmol Chemicals. (2025, October 7).

- Fisher Scientific. (2010, August 10).

- Hourri, A., et al. (2006, August 1). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry.

- Carl ROTH. (n.d.).

- Varshney, A., et al. (2020, December 3).

- Gaebler, A., et al. (2011, June 14). Characterisation and Applications of Nematic Liquid Crystals in Microwave Devices. Taylor & Francis.

- Zhang, Z., et al. (n.d.).

- van der Meer, B. P., et al. (n.d.). Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration.

- Al-Kyrialli, W. S. S., et al. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC.

- Chemistry LibreTexts. (2022, August 28). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.

- Azchem. (n.d.). Polarized Optical Microscopy (POM)

- Iacob, M., et al. (2016, March 2).

- Verma, R., et al. (n.d.).

- AIMPLAS. (2019, January 18).

- Anton Paar. (n.d.). OPTICAL METHODS IN RHEOLOGY: POLARIZED LIGHT IMAGING.

- Gaikwad, P. P. (n.d.).

- Ouchi, Y., et al. (2023, November 29).

- TCI Chemicals. (n.d.).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. intelcentru.ro [intelcentru.ro]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. chemos.de [chemos.de]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. Butyl Hydroxybenzoate SDS MSDS of Manufacturers [pharmacopeia.mubychem.com]

- 15. lobachemie.com [lobachemie.com]

- 16. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 17. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemicke-listy.cz [chemicke-listy.cz]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. akjournals.com [akjournals.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. aimplas.net [aimplas.net]

- 24. mdpi.com [mdpi.com]

- 25. tandfonline.com [tandfonline.com]

Thin-layer chromatography (TLC) conditions for benzoate ester separation

Application Note: Optimized Thin-Layer Chromatography (TLC) Conditions for Benzoate Ester Separation

Introduction & Scientific Context

Benzoate esters are ubiquitous in medicinal chemistry, serving as critical intermediates, lipophilic prodrugs, and robust protecting groups for alcohols. Their separation from unreacted starting materials (benzoic acids and alcohols) is a routine yet nuanced task.[1]

While benzoate esters are generally considered "moderately polar," their chromatographic behavior is heavily influenced by the

Mechanistic Principles of Separation

To optimize separation, one must understand the molecular interactions at play on a standard Silica Gel 60 surface (Normal Phase):

-

Stationary Phase Interaction: Silica gel presents surface silanol groups (Si-OH).[1]

-

Benzoic Acids: Interact strongly via hydrogen bond donation and acceptance, often "streaking" or sticking to the baseline without acidic modifiers.

-

Alcohols: Interact via strong hydrogen bonding.[1] Lower

than esters.[1] -

Benzoate Esters: Interact primarily through dipole-dipole forces (carbonyl oxygen) and weak hydrogen bond acceptance .[1] They lack H-bond donors, making them significantly less polar than their acid/alcohol precursors.[1]

- -Active Character: The aromatic ring allows for secondary interactions with solvents like toluene, which can be leveraged for selectivity.[1]

-

Theoretical Elution Order (Normal Phase):

Method Development & Solvent Systems

Do not rely on a single "universal" solvent.[1] Select the system based on the separation goal.[1]

A. Standard Screening System (Hexane / Ethyl Acetate)

For general purity checks and separating esters from alcohols.[1]

-

Starting Ratio: 9:1 or 8:2 (Hexane:EtOAc).[1]

-

Target

: 0.3 – 0.4 for the product of interest. -

Note: If the ester travels with the solvent front (

), switch to 100% Hexane or Pentane.[1]

B. Aromatic Selectivity System (Toluene / DCM)

Best for separating closely related benzoate analogs (e.g., methyl vs. ethyl benzoate) or isomers where polarity differences are negligible but steric/electronic aromatic interactions differ.[1]

-

Composition: Toluene (100%) or Toluene/Dichloromethane (95:5).[1]

-

Mechanism: Toluene interacts with the

-system of the benzoate, often resolving spots that co-elute in Hexane/EtOAc.[1]

C. Reaction Monitoring System (The "Acid" Problem)

When monitoring esterification (Benzoic Acid

-

Modifier: Add 1% Acetic Acid to the mobile phase.[1]

-

Effect: Protonates the residual benzoic acid, keeping it as a tight spot near the baseline or moving it slightly up without tailing, preventing overlap with the ester.[1]

Visualization Techniques

Benzoate esters are chromophores but chemically robust, limiting the utility of common stains.[1]

| Visualization Method | Sensitivity | Applicability | Mechanism |

| UV 254 nm | High | Primary Method. All benzoates.[1] | Fluorescence quenching of |

| Iodine Vapor | Moderate | General Organic | Reversible adsorption of Iodine.[1] Brown spots on yellow background.[1][2] |

| Bromocresol Green | High (Acids) | Impurity Check. | Stains unreacted Benzoic Acid yellow (on blue background).[1] Esters do not stain.[1][2] |

| Anisaldehyde | Low | NOT RECOMMENDED for esters.[1][2] | Benzoate esters are generally unreactive to anisaldehyde/vanillin oxidation.[1] Used only to detect alcohol starting materials.[1] |

Experimental Protocols

Protocol A: Standard Purity Assessment

Objective: Determine purity of a synthesized Methyl Benzoate sample.

-

Plate Preparation: Cut a Silica Gel 60

sheet (aluminum or glass backed) to 5 x 10 cm. Draw a pencil line 1 cm from the bottom.[1] -

Sample Prep: Dissolve ~5 mg of sample in 1 mL of DCM or EtOAc. (Concentration is key: too concentrated causes tailing).

-

Spotting: Apply 1

L of sample.[1] If comparing to a standard, use the Co-spotting technique :-

Lane 1: Standard

-

Lane 2: Co-spot (Standard + Sample)[1]

-

Lane 3: Sample

-

Why? Eliminates matrix effects that might shift

values slightly, ensuring true identity confirmation.

-

-

Elution:

-

Analysis: Visualize under UV 254 nm. Calculate

.

Protocol B: Separation of Isomers (Advanced)

Objective: Separating ortho-toluate from para-toluate esters.

-

Mobile Phase: Prepare Toluene:Hexane (1:1) .

-

Technique: Multiple Development (AMD Principle).

-

Result: The slight difference in

-interaction and steric volume is amplified by the second run, often resolving overlapping isomers into a figure-8 or distinct spots.

Decision Logic & Troubleshooting

Workflow: Selecting the Right Mobile Phase

Figure 1: Decision tree for selecting the optimal mobile phase based on the specific separation challenge.

Quantitative Reference Data

Table 1: Typical

| Compound | Functional Group | Approx | Visualization |

| Benzoic Acid | Carboxylic Acid | 0.05 - 0.10 (Streaks) | UV, Bromocresol |

| Benzyl Alcohol | Alcohol | 0.25 | UV, Anisaldehyde |

| Methyl Benzoate | Ester (Methyl) | 0.55 | UV Only |

| Ethyl Benzoate | Ester (Ethyl) | 0.58 | UV Only |

| Butyl Benzoate | Ester (Butyl) | 0.65 | UV Only |

Note: As the alkyl chain length increases (Methyl

References

-

LibreTexts Chemistry. (2022).[1] Visualizing TLC Plates: Stains and UV Techniques.[1][2][3][4][5] [Link]

-

Aljerf, L. (2017).[1][3] Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products.[1][3] Open Access Pub.[1] [Link]

-

Chrom Tech, Inc. (2024).[1] Mastering TLC Chromatography: A Comprehensive Guide. [Link]

Sources

Application Note: Polymerization Strategies for 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate Derivatives

Executive Summary & Scope

This application note details the polymerization protocols for derivatives of 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate . This molecule represents a classic rigid-rod mesogen (liquid crystal core) consisting of a phenyl benzoate ester linkage with terminal chloro- and butoxycarbonyl- functionalities.

Scientific Context: The core molecule itself is non-polymerizable via chain-growth mechanisms. To form polymers, this mesogen is typically functionalized into a "Derivative" containing a reactive tail—most commonly an acrylate , methacrylate , or vinyl ether group attached via a flexible alkyl spacer.

Consequently, this guide focuses on Free Radical Polymerization (FRP) and Atom Transfer Radical Polymerization (ATRP) initiators, which are the industry standards for converting these mesogenic monomers into Side-Chain Liquid Crystalline Polymers (SCLCPs).

Critical Selection of Initiators

The choice of initiator dictates the molecular weight distribution (PDI), tacticity, and preservation of the liquid crystalline phase.

Table 1: Initiator Selection Matrix

| Initiator Class | Specific Compound | Activation | Target Mechanism | Recommended For |

| Thermal Azo | AIBN (Azobisisobutyronitrile) | Heat (60–70°C) | Free Radical | Standard bulk/solution polymerization. Moderate reaction rates prevent overheating. |

| Thermal Peroxide | BPO (Benzoyl Peroxide) | Heat (70–95°C) | Free Radical | Higher temperature reactions; robust but risks oxidative side reactions with the ester core. |

| Photoinitiator | Irgacure 651 (DMPA) | UV (365 nm) | Radical (Type I) | Thin films, LC display alignment layers, and crosslinking. |

| ATRP Initiator | EBiB (Ethyl | Cu(I)/Ligand | Controlled Radical | Precision block copolymers; requires tight PDI control (<1.2). |

Mechanistic Pathways & Workflow

To understand the polymerization logic, one must visualize how the mesogenic derivative interacts with the initiator. The rigid core (phenyl benzoate) provides the optical properties, while the flexible spacer and reactive head allow the chain to form.

Diagram 1: Polymerization Logic Flow

This diagram illustrates the transformation from the inert mesogen core to a polymerizable monomer and the subsequent initiation pathways.

Caption: Workflow converting the inert phenyl benzoate core into reactive derivatives and subsequent polymerization routes.

Detailed Experimental Protocols

Protocol A: Thermal Polymerization using AIBN (Standard)

Purpose: Synthesis of linear polymers with moderate molecular weight control.

Reagents:

-

Monomer: Acrylate-derivative of this compound (1.0 g).

-

Initiator: AIBN (Recrystallized from methanol).

-

Solvent: Anhydrous THF or Toluene (inhibitor-free).

-

Precipitant: Cold Methanol.

Step-by-Step Methodology:

-

Purification of Initiator (Critical):

-

Commercial AIBN often degrades. Recrystallize from warm methanol (dissolve at 45°C, filter, cool to 0°C). Dry under vacuum in the dark.

-

Why: Impure AIBN leads to unpredictable induction periods and broad PDI.

-

-

Reaction Setup:

-

In a Schlenk tube, dissolve the monomer (1.0 g) in anhydrous THF (4.0 mL).

-

Add AIBN (1.0 wt% relative to monomer).

-

Concentration Note: Maintain [Monomer]

0.5–1.0 M. Too dilute = slow rate; Too concentrated = gelation.

-

-

Degassing (The "Freeze-Pump-Thaw" Cycle):

-

Freeze: Submerge the tube in liquid nitrogen (-196°C) until frozen.

-

Pump: Apply high vacuum (10 min) to remove headspace gas.

-

Thaw: Close vacuum, thaw in warm water.

-

Repeat: Perform 3 cycles.

-

Causality: Oxygen is a radical scavenger. Failure to degas will result in zero yield or extremely low molecular weight oligomers.

-

-

Polymerization:

-

Backfill with Argon/Nitrogen.

-

Immerse in a thermostated oil bath at 65°C .

-

Stir magnetically for 12–24 hours.

-

-

Termination & Isolation:

-

Quench by cooling to 0°C and exposing to air.

-

Dropwise addition of the polymer solution into excess cold methanol (10x volume).

-

Filter the white precipitate and dry under vacuum at 40°C for 24 hours.

-

Protocol B: Atom Transfer Radical Polymerization (ATRP)

Purpose: Synthesis of block copolymers or polymers with narrow PDI (<1.2).

Reagents:

-

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Catalyst: CuBr (Purified with acetic acid).

-

Ligand: PMDETA (Pentamethyldiethylenetriamine).[1]

Diagram 2: ATRP Mechanism for LC Monomers This diagram details the equilibrium between dormant and active species, critical for controlling PDI.

Caption: The reversible activation/deactivation cycle in ATRP using Copper catalysts.

Methodology:

-

Stoichiometry: Target DP (Degree of Polymerization) = [Monomer] / [Initiator]. Typical ratio: 100:1:1:1 (Monomer:Initiator:CuBr:Ligand).

-

Setup: Charge Schlenk flask with Monomer, CuBr, and Ligand. Degas.

-

Initiation: Inject degassed Initiator (EBiB) via syringe.

-

Temperature: Heat to 80–90°C (higher temp needed for bulky LC monomers).

-

Purification: Pass through a neutral alumina column to remove Copper (blue/green removal) before precipitation.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| No Polymerization | Oxygen inhibition. | Check vacuum seal; increase Freeze-Pump-Thaw cycles to 5. |

| Low Conversion | "Cage Effect" or steric hindrance. | The phenyl benzoate core is bulky. Increase solvent volume or reaction temperature by 5°C. |

| Broad PDI (>1.5) | Hot spots in thermal bath. | Ensure rapid stirring; use an oil bath with PID control (±0.5°C). |

| Insoluble Polymer | Crosslinking. | Ensure the monomer is mono-functional (only one acrylate group). If di-acrylate, you are making a network (gel). |

References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization.[2] Journal of the American Chemical Society. Link

-

Sigma-Aldrich. Thermal Radical Initiators: Product Guide and Half-Life Data.Link

- Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience.

-

Gowda, B. T., et al. (2007).[3] Structure of 4-methylphenyl 4-chlorobenzoate.[4] Acta Crystallographica. (Structural reference for the mesogen core). Link

- Ciba Specialty Chemicals (BASF).Photoinitiators for UV Curing: Key Products Selection Guide. (Reference for Irgacure protocols).

Sources

- 1. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]

- 2. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties | MDPI [mdpi.com]

- 3. 4-Methylphenyl 4-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Resolution Thermal Profiling of 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate via DSC

The following Application Note and Protocol is designed for researchers and quality control scientists characterizing 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (CAS 331462-13-6).[1] This guide synthesizes standard ASTM methodologies with specialized techniques for liquid crystalline (mesogenic) materials.

Executive Summary & Chemical Context

This compound is a rod-like (calamitic) ester derivative typically synthesized for use in liquid crystal displays (LCDs) or as a structural mesogen in polymer networks.[1] Structurally, it consists of a rigid phenyl benzoate core terminated by a chloro group (dipole promoter) and a butoxycarbonyl tail (flexible spacer).

Unlike simple crystalline solids, this material is expected to exhibit mesomorphism —distinct states of matter between the crystalline solid and the isotropic liquid. Accurate Differential Scanning Calorimetry (DSC) is critical not just for determining purity, but for mapping these phase boundaries (e.g., Crystal

Critical Analytical Objectives:

-

Melting Point (

): Transition from Crystal (Cr) to Liquid Crystal (LC) phase. -

Clearing Point (

or -

Enantiotropy: Verification of reversible phase behavior upon cooling.[1]

Experimental Configuration (The "Why" and "How")

To ensure data integrity and reproducibility, the following configuration is mandatory. The choice of consumables and parameters is driven by the need to resolve potentially overlapping mesophase transitions.

Instrument & Consumables

| Component | Specification | Scientific Rationale |

| Pan Type | Aluminum Hermetic (Tzero or equivalent) | Prevents sublimation of the butyl ester tail at high temperatures; ensures excellent thermal contact.[1] |

| Reference | Empty Hermetic Pan (Matched mass) | Balances heat capacity ( |

| Purge Gas | Dry Nitrogen (50 mL/min) | Prevents oxidative degradation of the organic ester linkages at elevated temperatures ( |

| Calibration | Indium ( | Brackets the expected operating range of the analyte. |

Sample Preparation Protocol

-

Mass: Weigh 2.0 – 4.0 mg of sample.

-

Morphology: If the sample is a fluffy powder, compact it gently to the bottom of the pan.

-

Reasoning: Maximizes thermal conductivity between the sensor and the sample.

-

-

Lid Crimp: Ensure a flat bottom after crimping.[1] Deformed pans introduce noise.[1]

Thermal Program (The "Heat-Cool-Heat" Logic)

We utilize a Heat-Cool-Heat cycle.[1] This is non-negotiable for mesogens.

-

Heat 1: Erases thermal history (synthesis solvents, stress from crystallization). Data is usually discarded. [1]

-

Cool 1: Reveals supercooling behavior and monotropic phases (phases that only appear on cooling).[1]

-

Heat 2: The "Analytical Run." Provides the true thermodynamic properties of the material.

Step-by-Step Method

-

Equilibrate: at 0.00 °C (or ambient if cooling accessory is limited).

-

Isothermal: Hold for 2.00 min.

-

Ramp 1 (Heat): 10.00 °C/min to 200.00 °C (Ensure this exceeds the expected clearing point).

-

Isothermal: Hold for 2.00 min (Ensures complete isotropization).

-

Ramp 2 (Cool): 5.00 °C/min to 0.00 °C.

-

Note: A slower cooling rate (5 °C/min) is preferred to allow the molecules time to self-assemble into ordered LC phases (Smectic/Nematic) without "quenching" them into a glass.

-

-

Isothermal: Hold for 2.00 min.

-

Ramp 3 (Heat): 10.00 °C/min to 200.00 °C. (Data Collection)

Visualization of Workflow

The following diagram illustrates the logical flow of the experiment and the decision-making process during analysis.

Figure 1: Logical workflow for DSC analysis of mesogenic esters, distinguishing between simple melting and liquid crystalline behavior.

Data Analysis & Interpretation

For This compound , the thermogram in the 2nd Heating segment is the standard for reporting.

Identifying Transitions

You will likely observe multiple endothermic peaks.[1] Use the following logic to assign them:

| Peak Sequence (Heating) | Transition Type | Description |

| First Major Peak | Melting ( | Transition from solid Crystal (Cr) to a Liquid Crystal phase (likely Nematic or Smectic).[1] This is usually the sharpest, highest energy peak. |

| Intermediate Peaks | Smectic-Nematic ( | If present: Small, broad endotherms indicating rearrangement between layered (Smectic) and directional (Nematic) ordering. |

| Final Peak | Clearing Point ( | Transition from Liquid Crystal to Isotropic Liquid. This confirms the mesogenic nature.[2] |

Calculations

Using your software (TA Trios, Netzsch Proteus, etc.):

-

Onset Temperature (

): Use the extrapolated onset for the Melting peak ( -

Peak Temperature (

): Use the peak maximum for the Clearing point ( -

Enthalpy (

): Integrate the area under the peaks (J/g).- : Typically 20–50 J/g.[1]

- : Typically 0.5–5 J/g (Much smaller than melting).

Acceptance Criteria (Self-Validation)

-

Reproducibility: The

and -

Baseline: The baseline before and after the transitions should be flat. A sloping baseline suggests mass loss (leak) or decomposition.

Troubleshooting Common Anomalies

| Observation | Root Cause | Corrective Action |

| Broad, noisy melting peak | Poor thermal contact | Reprepare sample; ensure the pan bottom is perfectly flat. |

| Shift in | Decomposition | Check TGA data. If decomposing, lower the upper temp limit (e.g., stop at 180°C). |

| Missing Clearing Point | Monotropic LC phase | The LC phase might only be stable below the melting point. Analyze the Cooling curve for exotherms that do not match the crystallization temp. |

| "Cold Crystallization" peak | Amorphous quenching | If an exotherm appears during heating, the cooling rate was too fast. Reduce cooling rate to 2 °C/min. |

References

-

ASTM International. ASTM E794-06(2018) Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. West Conshohocken, PA; ASTM International, 2018. [Link]

-

ASTM International. ASTM E793-06(2018) Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry. West Conshohocken, PA; ASTM International, 2018. [Link]

-

Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers. In Handbook of Liquid Crystals. Wiley-VCH.[1][5] (Provides structural context for phenyl benzoate mesogens).

-

Gowda, B. T., et al. (2007).[1] Structure of 4-methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E. [Link] (Structural analog reference for crystal packing comparison).

Sources

- 1. Phenyl 4-chlorobenzoate | C13H9ClO2 | CID 260766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsinus.com [labsinus.com]

- 4. Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing [zealinstruments.com]

- 5. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

Mastering the Art: A Practical Guide to Preparing Chlorobenzoate Crystals for High-Resolution X-ray Diffraction

An Application Note and Protocol for Researchers

Abstract

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules, providing unequivocal structural proof and detailed geometric data.[1][2][3] For substituted aromatic compounds like chlorobenzoates—a class of molecules significant in pharmaceutical development, agrochemicals, and materials science—obtaining a high-quality crystal structure is paramount for understanding structure-activity relationships.[4] However, the quality of the final structure is inextricably linked to the quality of the initial sample. A poorly prepared crystal will invariably yield substandard diffraction data, leading to an imprecise or unsolvable structure.[5] This guide provides an in-depth, experience-driven protocol for the crystallization and mounting of chlorobenzoate compounds, designed to navigate common pitfalls and maximize the probability of obtaining diffraction-quality single crystals.

The Foundation: Principles of Crystallization for XRD

The goal of crystallization for single-crystal XRD is not merely to solidify a compound, but to persuade its molecules to self-assemble into a highly ordered, three-dimensional lattice, free of defects. This process hinges on carefully controlling the transition from a disordered state (in solution) to an ordered state (the crystal). This is achieved by slowly bringing a solution to a state of supersaturation, where the solvent can no longer hold all of the dissolved solute.[6]

Key characteristics of a crystal suitable for XRD include:

-

A Single, Well-Defined Lattice: The specimen must be a true single crystal, not a conglomerate or a twinned crystal.[5]

-

Appropriate Size: The ideal size is typically 0.1 – 0.3 mm in all dimensions, ensuring the crystal is fully bathed by the X-ray beam.[7][8]

-

Optimal Shape: A uniform, block-like or prismatic shape is preferred over long, thin needles or plates to minimize absorption anisotropy.[5]

-

Optical Clarity: The crystal should be transparent and free from cracks, inclusions, or surface defects when viewed under a microscope.[5][9]

The entire process, from impure solid to a mounted crystal ready for data collection, follows a logical workflow.

Caption: Overall workflow for XRD sample preparation.

Protocol I: Growing Chlorobenzoate Crystals

Success in crystallization is often a matter of patient experimentation. Chlorobenzoates, being relatively non-polar organic compounds, offer a range of suitable solvents. The key is to find a solvent or solvent system where the compound has moderate solubility.[10]

Solvent Selection

An ideal solvent should dissolve the compound when hot but not when cold.[11] Highly volatile solvents like dichloromethane (DCM) or diethyl ether should be used with caution for slow evaporation, as they can evaporate too quickly, leading to poor quality crystals or powders.[12]

Table 1: Common Solvents for Chlorobenzoate Crystallization

| Solvent | Polarity | Boiling Point (°C) | Typical Method(s) | Notes |

| Toluene | Non-polar | 111 | Slow Evaporation, Layering | Good for many aromatic compounds. |

| Acetone | Polar Aprotic | 56 | Slow Evaporation, Layering | Can be too volatile if not controlled. |

| Ethyl Acetate | Mid-polar | 77 | Slow Evaporation, Layering | A good starting point for many organics. |

| Methanol / Ethanol | Polar Protic | 65 / 78 | Vapor Diffusion, Layering | Can form H-bonds, potentially aiding packing. |

| Heptane / Hexane | Non-polar | 98 / 69 | Anti-solvent | Used as an anti-solvent in layering/diffusion. |

| Acetonitrile | Polar Aprotic | 82 | Slow Evaporation, Diffusion | Good general-purpose solvent. |

Crystallization Methods

It is highly recommended to set up multiple crystallization attempts in parallel using different methods and solvents. Always use clean glassware and start with the purest compound possible.[8]

Method A: Slow Evaporation

This is the simplest method and often highly effective.[13]

-

Protocol:

-

Dissolve 10-25 mg of your purified chlorobenzoate in 1-2 mL of a suitable solvent (e.g., Toluene or Ethyl Acetate) in a small, clean vial. Gentle warming can be used to aid dissolution.

-

Ensure the compound is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean vial.

-

Cover the vial with a cap, but do not tighten it completely. Alternatively, cover the opening with parafilm and pierce it with a needle 1-2 times. This restricts the rate of evaporation.

-

Place the vial in a location free from vibrations and temperature fluctuations.[12]

-

Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial.[10]

-

Method B: Vapor Diffusion (Liquid/Liquid Layering)

This technique involves dissolving the compound in a "good" solvent and carefully layering a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[10]

-

Protocol:

-

Prepare a concentrated solution of your chlorobenzoate in a small volume of a dense solvent where it is soluble (e.g., DCM or Toluene). Use a narrow container like a small test tube or a 4 mL vial.

-

Very carefully and slowly, add a less dense, miscible anti-solvent (e.g., Hexane or Pentane) down the side of the vial using a pipette. The goal is to create a distinct layer on top of the compound solution with minimal mixing.[8]

-

A good starting ratio of solvent to anti-solvent is 1:4.[10]

-

Seal the container tightly and leave it undisturbed. Crystals should grow at the interface over several days.

-

Caption: Assembly of the crystal mount onto the goniometer.

Conclusion

The successful determination of a molecular structure via single-crystal X-ray diffraction is a process that begins long before the sample is exposed to X-rays. Meticulous attention to the purification of the starting material, patient and systematic screening of crystallization conditions, and careful selection and mounting of the crystal are the foundational pillars upon which high-quality results are built. By understanding the causality behind each step—from controlling supersaturation to the necessity of cryoprotection—researchers can significantly increase their success rate in obtaining publication-quality structures for chlorobenzoates and other small molecules.

References

- Vertex AI Search. (2026, February 19). 9 Ways to Crystallize Organic Compounds. wikiHow.

- UCT Science.

- Wiley-VCH. (2008).

- Yamano, A. Introduction to single crystal X-ray analysis II. Mounting crystals. Rigaku.

- EPFL.

- MITEGEN. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.

- SERC (Carleton). (2018, June 15). Single-crystal X-ray Diffraction.

- Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure.

- University of Colorado Boulder, Department of Chemistry.

- Georgetown University. (2021, October 14). Part 2 Mounting and Centering a Crystal. YouTube.

- Staples, R. J., & Ruf, M. Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Bruker AXS Inc.

- ResearchGate. (2018, May 30).

- Bruker. Application Note SC-XRD 505 Single Crystal Diffraction.

- ResearchGate. (2018, April 11).

- Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester.

- Jena Bioscience. Goniometer Bases.

- University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.

- NIH. x Ray crystallography. PMC.

- University of York, Department of Chemistry. scXRD: Growing single crystals.

- Achieve Chem. (2024, September 5).

- Manor, B. C., & Carroll, P. J. Crystal Growing Tips and Methods. X-Ray Crystallography Facility, University of Pennsylvania.

Sources

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. researchgate.net [researchgate.net]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemistry.muohio.edu [chemistry.muohio.edu]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.byu.edu [chem.byu.edu]

- 10. How To [chem.rochester.edu]

- 11. science.uct.ac.za [science.uct.ac.za]

- 12. unifr.ch [unifr.ch]

- 13. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chlorobenzoate Esters

Ticket ID: #4Cl-Bz-Purification Subject: Removal of unreacted 4-chlorobenzoic acid from ester reaction mixtures Assigned Specialist: Senior Application Scientist Status: Open[1][2][3]

Core Directive & Scientific Logic[1][2][3]

You are likely contacting us because your esterification yield is good, but your NMR or TLC shows persistent starting material (4-chlorobenzoic acid).

The Mechanism of Separation: The separation relies on the significant difference in acidity between your product (neutral ester) and the impurity (4-chlorobenzoic acid, pKa ≈ 3.98).[2] By adjusting the pH of the aqueous layer to be significantly higher than the pKa of the acid, we deprotonate the carboxylic acid into its water-soluble carboxylate salt (4-chlorobenzoate), partitioning it into the aqueous phase while the ester remains in the organic phase.

The Critical Decision (Base Selection):

-

Sodium Bicarbonate (

, pH ~8.5): The "Gold Standard."[1] It is strong enough to deprotonate 4-chlorobenzoic acid ( -

Sodium Hydroxide (

, pH ~14): High risk.[1][2][3] While effective at deprotonation, the hydroxide ion is a potent nucleophile that attacks the ester carbonyl, reverting your product back to the starting materials.

Standard Operating Procedure (The "Happy Path")

Objective: Remove <5% residual 4-chlorobenzoic acid without degrading the ester.

Reagents Required[1][2][3][4][5][6][7][8][9][10]

-

Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2][3]

-

Wash Solution: Saturated aqueous Sodium Bicarbonate (

).[1][2][3][4] -

Drying Agent: Brine (Saturated NaCl) and Magnesium Sulfate (

).[1][2][3]

Protocol Steps

-

Dilution: Dilute your crude reaction mixture with the chosen organic solvent (approx. 5-10 volumes relative to crude mass).

-

First Wash: Add an equal volume of Saturated

to the separatory funnel.[1][2][3] -

The "Burp" (Critical Safety Step): Shake gently for 5 seconds, then invert and vent immediately. The reaction of acid + bicarbonate generates

gas.[1][3] Repeat until gas evolution ceases. -

Separation: Allow layers to settle.[1][2][3] Drain the aqueous (lower) layer if using DCM; drain the aqueous (lower) layer if using EtOAc (organic is top).[2]

-

Verification: Check the pH of the aqueous output. It must be pH > 8.[1][2][3] If acidic (pH < 7), the base was consumed; repeat Step 2.[2]

-

Brine Wash: Wash the organic layer with saturated brine to break potential emulsions and remove residual water.[1][2][3]

-

Dry & Concentrate: Dry over

, filter, and evaporate solvent.

Visualizing the Workflow

The following diagram illustrates the decision logic for the purification process.

Caption: Decision tree for the acid-base extraction of 4-chlorobenzoic acid impurities.

Troubleshooting & FAQs

Q1: I washed with bicarbonate, but TLC still shows starting material. Why?

Diagnosis: Incomplete deprotonation or saturation.[1][2][3]

-

The Chemistry: The pKa of 4-chlorobenzoic acid is 3.[1][2][3]98. To remove 99.9% of it, the aqueous pH must be at least

(approx pH 7).[1][2][3] If you had a large excess of acid, you may have neutralized all the bicarbonate, leaving the aqueous layer acidic. -

The Fix: Measure the pH of the aqueous waste.[1][2] If it is not basic (pH 8-9), perform another wash with fresh saturated

.[1][2][3]

Q2: I have a thick emulsion that won't separate.

Diagnosis: Similar densities or presence of particulates.[1][2][3]

-

The Fix:

Q3: My ester yield is lower than expected. Did I hydrolyze it?

Diagnosis: Saponification due to harsh conditions.[1][2][3]

-

Risk Factor: 4-chlorobenzoate esters have an electron-withdrawing chlorine group, making the carbonyl carbon more electrophilic and susceptible to hydrolysis than a standard benzoate.[1][2][3]

-

The Fix:

Q4: Can I use NaOH if the acid is really stubborn?

Diagnosis: Risk vs. Reward calculation.

-

Guidance: Only if

fails. Use 0.1 M NaOH (very dilute) and keep it cold . Wash quickly and immediately rinse the organic layer with water to remove residual base.[1][2][3]

Data Summary: Physicochemical Properties

| Compound | pKa | Water Solubility | Organic Solubility | Extraction Phase (pH 8.[1][2][3]5) |

| 4-Chlorobenzoic Acid | ~3.98 | Low | High | Aqueous (as salt) |

| 4-Chlorobenzoate Ester | N/A (Neutral) | Negligible | High | Organic |

| Sodium 4-Chlorobenzoate | N/A (Salt) | High | Negligible | Aqueous |

References

-

PubChem. (n.d.).[1][2][3] 4-Chlorobenzoic Acid (Compound Summary).[1][2][3][5][6] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]

-

LibreTexts. (2022).[1][2][3][7][8] Acid-Base Extraction.[1][2][3][9][4] Chemistry LibreTexts.[1][2][3] Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification).[1][2][3][10][11][8] Retrieved from [Link]

Sources

- 1. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorobenzoic acid manufacturers and suppliers in india [chemicalbook.com]

- 3. 4-chlorobenzoic acid - Wikidata [wikidata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Chlorobenzoic acid [himedialabs.com]

- 6. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Phase Transitions in Chlorobenzoate Liquid Crystals

Ticket ID: LC-OPT-402

Subject: Troubleshooting Phase Transition Temperatures (

Introduction: The Stability-Fluidity Paradox

Welcome to the technical support hub for chlorobenzoate-based mesogens. If you are accessing this guide, you are likely facing the classic liquid crystal (LC) dilemma: your compound has a stable nematic phase but crystallizes at room temperature (high

Chlorobenzoates are excellent candidates for LC displays and optical devices due to the high polarizability of the ester linkage and the dipole moment of the chlorine substituent. However, optimizing their phase window requires precise control over molecular aspect ratio and lateral steric hindrance .

Module 1: Molecular Engineering (The "Hardware" Fix)

Issue 1: Melting Point ( ) is Too High (>80°C)

Diagnosis: The crystal lattice energy is too high due to efficient packing of the rigid core. Resolution: Introduce Lateral Substitution .

In chlorobenzoate systems, placing a chlorine atom in a lateral position (ortho to the ester linkage or on the central ring) disrupts the efficient side-by-side packing of molecules.

-

Mechanism: The van der Waals radius of Chlorine (1.75 Å) acts as a steric wedge. This increases the intermolecular separation, lowering the lattice energy and thus

. -

Trade-off: This broadening of the molecule reduces the length-to-breadth ratio (aspect ratio), which invariably lowers the clearing point (

). -

Optimization Rule:

-

2-chlorobenzoate (Lateral): Drastically lowers

but suppresses -

3-chlorobenzoate (Lateral): Moderate effect.

-

4-chlorobenzoate (Terminal): Increases

due to longitudinal polarizability but often raises

-

Issue 2: Nematic Phase is Unstable (Monotropic)

Diagnosis: The liquid crystalline phase forms only upon cooling (supercooling) and crystallizes before the transition can be observed on heating. Resolution: Increase the Terminal Chain Length or switch to Fluorinated Analogues .

-

Protocol: Extend the alkoxy chain length (

) on the benzoate or phenolic side. -

Insight: There is often an "Odd-Even Effect" where odd-numbered carbon chains (

) favor higher

Visualizing the Optimization Logic

Figure 1: Decision matrix for molecular modification. Lateral chlorine lowers melting points but requires formulation strategies to maintain the nematic range.

Module 2: Synthesis Protocol (Standard Operating Procedure)

Context: High-purity synthesis is critical. Impurities (like unreacted acid) act as nucleation sites, artificially raising

Protocol: Steglich Esterification for Chlorobenzoates

Reagents:

-

4-Alkoxybenzoic acid (or Chloro-substituted benzoic acid)

-

Phenolic derivative (Mesogenic core)

-

DCC (N,N'-Dicyclohexylcarbodiimide) - Coupling Agent[1]

-

DMAP (4-Dimethylaminopyridine) - Catalyst[2]

-

DCM (Dichloromethane) - Solvent

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of the benzoic acid derivative and 1.0 eq of the phenol in dry DCM under nitrogen atmosphere.

-

Catalyst Addition: Add 0.1 eq of DMAP. Stir for 10 minutes.

-

Coupling: Cool the mixture to 0°C. Add 1.1 eq of DCC dissolved in minimal DCM dropwise over 30 minutes.

-

Why? Slow addition prevents thermal spikes and controls the formation of the O-acylisourea intermediate.

-

-

Reaction: Allow to warm to room temperature and stir for 24–48 hours.

-

Observation: A white precipitate (Dicyclohexylurea - DCU) will form.

-

-

Purification (Critical):

-

Filter off the DCU byproduct.[3]

-

Wash filtrate with 5% Acetic Acid (removes DMAP), then 5% NaHCO3 (removes unreacted acid), then Brine.

-

Recrystallization: Use Ethanol/Ethyl Acetate mixtures. Repeat until the transition peaks in DSC are sharp (<0.5°C width).

-

Module 3: Formulation Strategies (The "System" Fix)

If single-molecule engineering fails to achieve the desired temperature range (e.g., -20°C to +80°C), you must move to Eutectic Mixtures .

Ticket: Calculating the Eutectic Point

User Question: "I mixed two chlorobenzoates, but the melting point didn't drop as predicted. Why?"

Technical Explanation: The theoretical eutectic point is governed by the Schröder-Van Laar equation [3].[4][5][6] However, this assumes ideal mixing (zero enthalpy of mixing). Chlorobenzoates are polar; strong dipole-dipole interactions between the chlorine and the ester group often lead to deviations.

The Equation:

Where:

-

= Mole fraction of component

- = Enthalpy of fusion (from DSC)

- = Melting point of pure component (Kelvin)

- = Gas constant (8.314 J/mol·K)

Troubleshooting Protocol:

-

Measure

: Do not use literature values. Measure the actual enthalpy of fusion for your specific batch using DSC. Impurities significantly lower -

Calculate Ideal Eutectic: Plot the liquidus curves for both components using the equation above. The intersection is the theoretical eutectic point.

-

Experimental Correction: Prepare the calculated mixture. If

is higher than predicted, it indicates positive deviation (immiscibility/clustering).-

Fix: Add a third component with a different core structure (e.g., a lateral fluoro-substituted benzoate) to disrupt the specific Cl-Cl interactions.

-

Module 4: Characterization & Data Analysis

Common Artifacts in Chlorobenzoate Analysis

| Artifact / Issue | Method | Diagnosis | Solution |

| Ghost Transitions | DSC | Small peaks appear before the main melting peak. | Crystal Polymorphism. Chlorobenzoates often have metastable crystal forms. Anneal the sample at 10°C below |

| Broad | POM | The transition from nematic to isotropic spans >2°C. | Impurity or Decomposition. Check for thermal degradation (decarboxylation) if the sample was heated >200°C. Re-purify. |

| Homeotropic Alignment | POM | Field of view is dark; looks isotropic but is actually Nematic. | Surface Anchoring. The polar ester group may align perpendicular to the glass. Conoscope check: Look for the "Maltese Cross" interference pattern. |

Visualizing the Characterization Workflow

Figure 2: Diagnostic workflow for validating phase stability. Monotropic phases are common in lateral-chloro systems and require supercooling to observe.

References

-